molecular formula C15H14O3 B15337712 1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid

1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid

Cat. No.: B15337712
M. Wt: 242.27 g/mol
InChI Key: ZRTMLUILWFPQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid is an organic compound with the molecular formula C15H14O3 It is characterized by a cyclopropane ring attached to a naphthalene moiety with a methoxy group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of 7-methoxy-1-naphthaldehyde with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclopropane ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Methoxy-1-naphthyl)cyclopropanecarboxylic Acid is unique due to the specific position of the methoxy group on the naphthalene ring, which influences its chemical reactivity and biological activity. The presence of the cyclopropane ring also imparts rigidity to the molecule, affecting its interaction with molecular targets .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

1-(7-methoxynaphthalen-1-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C15H14O3/c1-18-11-6-5-10-3-2-4-13(12(10)9-11)15(7-8-15)14(16)17/h2-6,9H,7-8H2,1H3,(H,16,17)

InChI Key

ZRTMLUILWFPQPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C3(CC3)C(=O)O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.